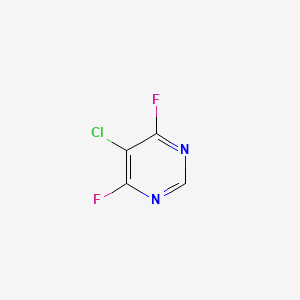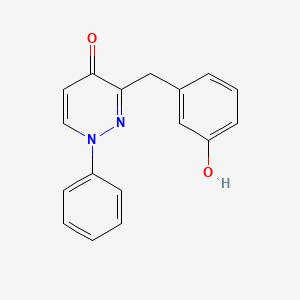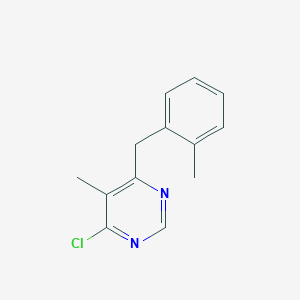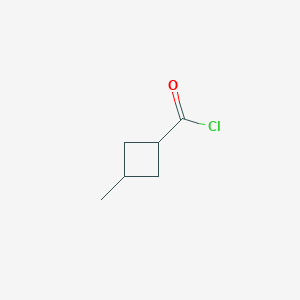![molecular formula C11H18N4O4S B13879502 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide typically involves a multi-step process:
Nitration: The nitration of benzenesulfonamide to introduce the nitro group at the 3-position.
Reaction Conditions
Nitration: This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration.
Amidation: This step involves the reaction of the nitrated benzenesulfonamide with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be 4-[3-(Dimethylamino)propylamino]-3-aminobenzenesulfonamide.
Substitution: The products would vary depending on the nucleophile used but could include derivatives with different functional groups replacing the sulfonamide nitrogen.
Scientific Research Applications
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-donating and electron-withdrawing groups.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide involves its interaction with biological targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A related compound used as an intermediate in the synthesis of various chemicals.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Another compound with similar functional groups used in organic electronics.
Uniqueness
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is unique due to its combination of a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent, which provides a balance of electron-donating and electron-withdrawing properties. This makes it versatile for applications in both medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H18N4O4S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H18N4O4S/c1-14(2)7-3-6-13-10-5-4-9(20(12,18)19)8-11(10)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3,(H2,12,18,19) |
InChI Key |
ZDZWHZMMXKAMJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)


![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)



![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)

![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)

![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)

